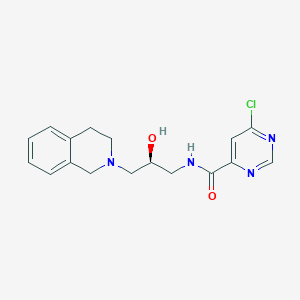
4-(Chloromethyl)-3-(4-chlorophenyl)-5-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Chloromethyl)-3-(4-chlorophenyl)-5-methylisoxazole is a chemical compound with the molecular formula C10H8Cl2NO It is an isoxazole derivative, characterized by the presence of a chloromethyl group and a chlorophenyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-(4-chlorophenyl)-5-methylisoxazole typically involves the chloromethylation of aromatic compounds. One efficient method involves the use of zinc iodide as a catalyst in the presence of chlorosulfonic acid and dimethoxymethane. The reaction is carried out in dichloromethane at temperatures ranging from 5 to 10°C, resulting in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes, but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions are crucial for industrial applications to ensure high yield and minimal environmental impact.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-3-(4-chlorophenyl)-5-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides.
科学的研究の応用
4-(Chloromethyl)-3-(4-chlorophenyl)-5-methylisoxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Chloromethyl)-3-(4-chlorophenyl)-5-methylisoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester: Known for its selective inhibition of colon cancer cell proliferation.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral activity.
Uniqueness
4-(Chloromethyl)-3-(4-chlorophenyl)-5-methylisoxazole is unique due to its isoxazole ring structure combined with chloromethyl and chlorophenyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C11H9Cl2NO |
|---|---|
分子量 |
242.10 g/mol |
IUPAC名 |
4-(chloromethyl)-3-(4-chlorophenyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-10(6-12)11(14-15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |
InChIキー |
YNGYLUAIIUQJSY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3,5-Dichlorophenoxy]-1-bromopropane](/img/structure/B8398547.png)









